2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
Overview
Description
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . It is a derivative of benzaldehyde, featuring benzyloxy, methoxy, and nitro functional groups. This compound is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde typically involves the nitration of 2-benzyloxy-3-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-Benzyloxy-3-methoxy-6-aminobenzaldehyde.
Oxidation: 2-Benzyloxy-3-methoxy-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde depends on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the nitro group can participate in redox reactions. The benzyloxy and methoxy groups influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the benzyloxy group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but has a hydroxyl group instead of a nitro group.
2-Methoxy-4-nitrobenzaldehyde: Similar structure but the positions of the methoxy and nitro groups are different.
Uniqueness
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is unique due to the presence of the benzyloxy group, which can be used to introduce additional functional groups through substitution reactions. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-methoxy-6-nitro-2-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-8-7-13(16(18)19)12(9-17)15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGRFZRDBMAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.